5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-amine
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Overview
Description
5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzohydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .
Scientific Research Applications
5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antidiabetic agent due to its antiglycation properties.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Industrial Chemistry: It can be used as a building block for the synthesis of more complex molecules with industrial applications.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications . The compound’s structure allows it to interact with proteins and enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Similar in structure but with different substituents, leading to varied biological activities.
1,2,4-Triazole Derivatives: These compounds share a similar ring structure but differ in nitrogen atom placement, affecting their chemical properties and applications.
Uniqueness
5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal and material sciences.
Properties
IUPAC Name |
5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-13-7-5-3-2-4-6(7)8-11-9(10)12-14-8/h2-5H,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLNMRBXRCQCSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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